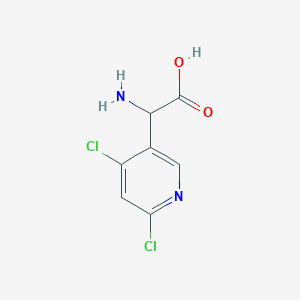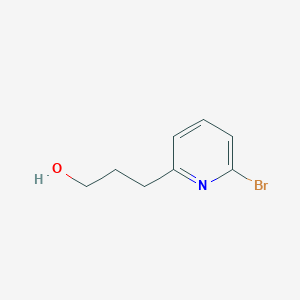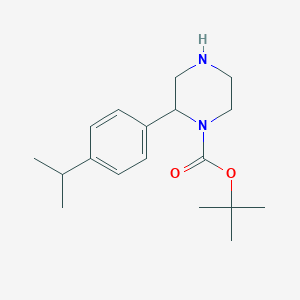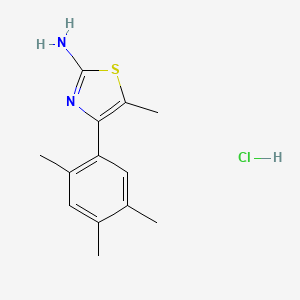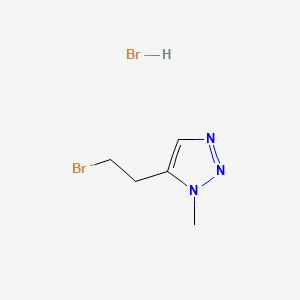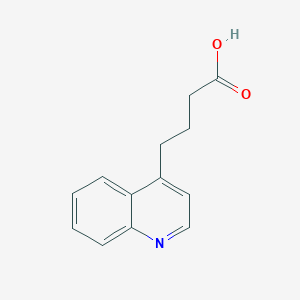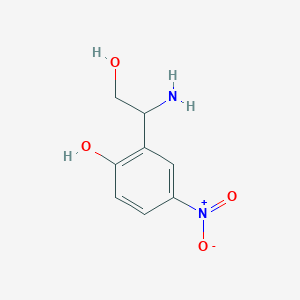
2-(1-Amino-2-hydroxyethyl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-hydroxyethyl)-4-nitrophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a nitro group attached to a phenol ring
Preparation Methods
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-nitrophenol typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-(1-Amino-2-hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-Amino-2-hydroxyethyl)-4-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-nitrophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The nitro group can participate in redox reactions, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(1-Amino-2-hydroxyethyl)-4-nitrophenol can be compared with similar compounds such as:
4-Nitrophenol: Lacks the amino and hydroxyethyl groups, resulting in different chemical properties and applications.
2-Amino-4-nitrophenol: Similar structure but without the hydroxyethyl group, leading to variations in reactivity and biological activity.
2-(1-Hydroxyethyl)-4-nitrophenol: Lacks the amino group, affecting its interaction with biological targets.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-7(4-11)6-3-5(10(13)14)1-2-8(6)12/h1-3,7,11-12H,4,9H2 |
InChI Key |
RWTUNZFDHXPNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


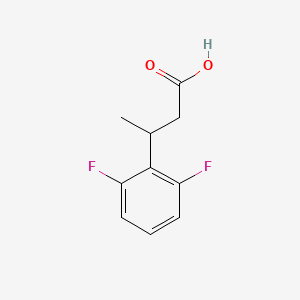
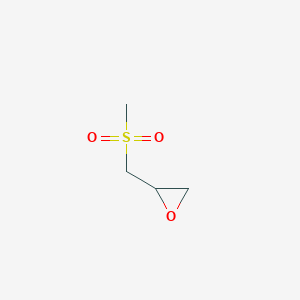

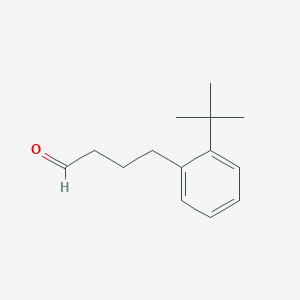
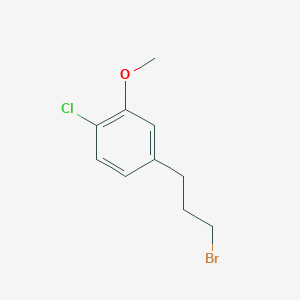
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13598546.png)

